N,N'-Bis(4-methoxyphenyl)biphenyl-4,4'-diamine

概要

説明

“N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is a redox-active material . It is an air-stable hole transport material often used in Organic Photovoltaic (OPV) devices . It is also known to increase the brightness of OLED devices .

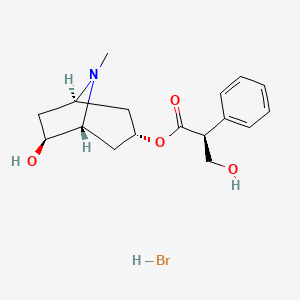

Molecular Structure Analysis

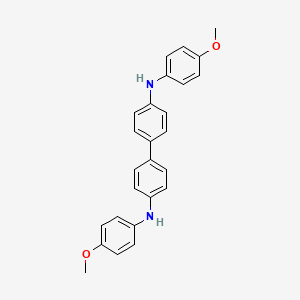

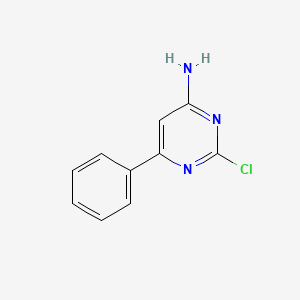

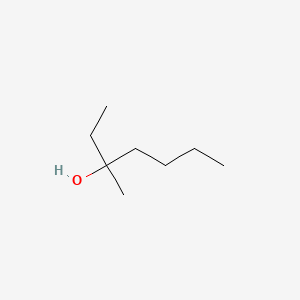

The molecular structure of “N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is represented by the linear formula: C28H24N2O2 . The SMILES string representation is COC1=CC=C(C=C1)/C=N/C2=CC=C(C=C2)C3=CC=C(/N=C/C(C=C4)=CC=C4OC)C=C3 .Physical And Chemical Properties Analysis

“N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine” is an air-stable material . It exhibits high PL quantum yields both in solution (ΦPL = 34.5%) and solid (ΦPL = 32.4%) states .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N,N’-Bis(4-methoxyphenyl)benzidine (also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine), focusing on six unique applications:

Organic Light-Emitting Diodes (OLEDs)

N,N’-Bis(4-methoxyphenyl)benzidine is widely used as a hole-transport material (HTM) in OLEDs. Its high thermal stability and excellent hole-transporting properties enhance the efficiency and brightness of OLED devices. This compound helps in achieving high luminance and improved device longevity .

Perovskite Solar Cells (PSCs)

In PSCs, N,N’-Bis(4-methoxyphenyl)benzidine serves as an effective HTM. It facilitates efficient hole extraction and transport, leading to higher power conversion efficiencies. Studies have shown that derivatives of this compound can significantly improve the performance and stability of PSCs .

Organic Photovoltaics (OPVs)

This compound is also utilized in OPVs as a hole-transport layer. Its ability to form uniform films and its high hole mobility contribute to enhanced photovoltaic performance. Doping N,N’-Bis(4-methoxyphenyl)benzidine can further increase the conductivity and efficiency of OPV devices .

Field-Effect Transistors (FETs)

N,N’-Bis(4-methoxyphenyl)benzidine is employed in organic field-effect transistors (OFETs) due to its excellent charge carrier mobility. It is used as a semiconductor material in the active layer, improving the device’s electrical performance and stability .

Electrochromic Devices

In electrochromic devices, this compound is used for its electroactive properties. It can undergo reversible redox reactions, making it suitable for applications in smart windows and displays where color change is required upon the application of an electric field .

Sensors

N,N’-Bis(4-methoxyphenyl)benzidine is used in the development of chemical sensors. Its sensitivity to various analytes, such as gases and organic vapors, makes it an excellent material for sensor applications. The compound’s ability to change its electrical properties in response to different substances is particularly valuable .

作用機序

Target of Action

N,N’-Bis(4-methoxyphenyl)benzidine, also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine, is primarily used as a hole transport material in organic photovoltaic (OPV) devices . The compound’s primary targets are the electron-deficient regions in these devices, where it facilitates the movement of positive charges or “holes”.

Mode of Action

The compound interacts with its targets through a process known as hole injection. It receives holes from the active layer of the device and transports them towards the anode . This is facilitated by the compound’s conjugated π-bridge units, which allow for efficient charge transport .

Biochemical Pathways

By transporting holes, it helps maintain a balance of charge within the device and contributes to the overall efficiency of the energy conversion process .

Pharmacokinetics

The compound is known to have good stability and high hole mobility , which contribute to its effective performance in OPV devices.

Result of Action

The action of N,N’-Bis(4-methoxyphenyl)benzidine results in the efficient transport of holes in OPV devices, leading to improved device performance. Specifically, it can increase the brightness of OLED devices and contribute to a higher power conversion efficiency in perovskite solar cell applications .

Action Environment

The action, efficacy, and stability of N,N’-Bis(4-methoxyphenyl)benzidine can be influenced by various environmental factors. For instance, exposure to air can affect its stability . Furthermore, the efficiency of hole transport can be affected by the device architecture and the nature of the other materials present in the device .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNPZAOJTWFQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(4-methoxyphenyl)benzidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)